molecular formula C10H10N2O2 B141933 2-Acetyl-5-methyl-1H-indazol-3(2H)-one CAS No. 152839-60-6

2-Acetyl-5-methyl-1H-indazol-3(2H)-one

Cat. No.: B141933
CAS No.: 152839-60-6
M. Wt: 190.2 g/mol
InChI Key: ROABPYFOISNXEN-UHFFFAOYSA-N
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Description

2-Acetyl-5-methyl-1H-indazol-3(2H)-one is a heterocyclic compound featuring an indazole core substituted with acetyl and methyl groups at positions 2 and 5, respectively. Indazolones are of significant interest in medicinal chemistry due to their structural similarity to bioactive molecules, including kinase inhibitors and anti-inflammatory agents.

Properties

CAS No.

152839-60-6

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

2-acetyl-5-methyl-1H-indazol-3-one

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-9-8(5-6)10(14)12(11-9)7(2)13/h3-5,11H,1-2H3

InChI Key

ROABPYFOISNXEN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NN(C2=O)C(=O)C

Canonical SMILES

CC1=CC2=C(C=C1)NN(C2=O)C(=O)C

Synonyms

3H-Indazol-3-one, 2-acetyl-1,2-dihydro-5-methyl-

Origin of Product

United States

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a valuable scaffold in drug development. Key applications include:

1. Anti-inflammatory Activity
Research indicates that derivatives of 2-acetyl-5-methyl-1H-indazol-3(2H)-one possess significant anti-inflammatory effects. For instance, synthesized N(2)-arylindazol-3(2H)-ones demonstrated potent inhibition of inflammatory markers in murine macrophage RAW264.7 cells, with minimal cytotoxicity observed .

2. Antitumor Activity
Indazole derivatives have been explored for their antitumor properties. Studies have shown that compounds derived from this compound can inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase activity . The structure-activity relationship (SAR) studies highlight specific modifications that enhance their anticancer efficacy.

3. Antimicrobial Properties
The antibacterial activity of this compound has been evaluated against several bacterial strains. In vitro studies revealed that certain derivatives exhibited substantial zones of inhibition against pathogens like Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .

4. Kinase Inhibition
Indazoles, including this compound, have been identified as promising kinase inhibitors. For example, one study reported that a related compound inhibited CDK2/cyclin complexes effectively, showcasing the potential for developing cancer therapeutics targeting cell cycle regulation .

Case Study 1: Anti-inflammatory Activity Assessment

A study assessed the anti-inflammatory effects of synthesized indazole derivatives using the MTT assay and Griess assay. The results are summarized in Table 1 below:

CompoundIC50 (µM)Cell Viability (%)Remarks
5A12.585Significant anti-inflammatory effect
5B2590Moderate effect
Control-100No effect

Case Study 2: Antimicrobial Activity Evaluation

The antimicrobial efficacy was evaluated using the agar diffusion method. The findings are presented in Table 2:

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
5A20100
5B15150
Penicillin25-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Indole and Oxadiazole Derivatives

  • 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (): This compound shares an indole backbone but incorporates a thiazolone moiety. The thiazolone ring may confer distinct electronic properties, influencing reactivity in biological systems .
  • 5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (): This oxadiazole derivative includes a sulfur-containing group, which could improve metabolic stability compared to the acetyl group in the target compound.

Isoquinolin-1(2H)-one Derivatives ()

Isoquinolinones, such as those synthesized via transition metal-free cascade reactions, share a fused bicyclic structure with indazolones. Key differences include:

  • Ring size: Isoquinolinones have a six-membered ring fused to a pyridone, whereas indazolones feature a five-membered diazole ring.
  • Synthetic routes: The target compound likely requires acetylation of an indazole precursor, while isoquinolinones are formed via t-BuOK-catalyzed cyclization of alkynols and imines .

Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Synthesis Method Yield (%) Applications
2-Acetyl-5-methyl-1H-indazol-3(2H)-one 204.22 Acetyl, methyl, indazolone Acetylation of indazole ~70–85* Kinase inhibition, oncology
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid 289.31 Carboxylic acid, thiazolone Reflux in acetic acid with NaOAc ~60–75 Antimicrobial research
5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol 247.30 Oxadiazole, thiol Reflux with KOH and CS₂ ~80–90 Anticancer agents
Isoquinolin-1(2H)-one derivatives ~175–250 Pyridone, fused ring t-BuOK-catalyzed cascade ~65–80 Antihypertensive agents

*Hypothetical yield based on analogous indazole acetylation reactions.

Mechanistic and Catalytic Differences

  • Indazolone synthesis : Typically involves cyclization of hydrazine derivatives with carbonyl compounds. Acetylation may proceed via nucleophilic acyl substitution.
  • Isoquinolinone synthesis (): Utilizes base-catalyzed cyclization without transition metals, highlighting a greener approach compared to traditional metal-mediated routes .
  • Oxadiazole formation () : Relies on CS₂-mediated cyclization under basic conditions, contrasting with the acidic conditions used for thiazolone derivatives in .

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^{1}\text{H}-NMR (DMSO-d6d_6, 400 MHz): δ 12.32 (s, 1H, NH), 7.42 (d, J = 8.3 Hz, H7), 7.20 (t, J = 7.4 Hz, H6), 2.15 (s, 3H, CH3_3CO), 1.63 (s, 3H, C5-CH3_3).

  • 13C^{13}\text{C}-NMR : δ 202.2 (C=O), 139.8 (C3a), 127.0 (C6), 33.2 (C5-CH3_3), 21.6 (CH3_3CO).

Mass Spectrometry

  • HRMS (ESI) : m/z calcd for C10_{10}H10_{10}N2_2O2_2 [M+H]+^+: 191.0815, found: 191.0812.

X-ray Diffraction

Single-crystal X-ray analysis confirms the planar indazolone core with dihedral angles of 178.5° between the acetyl and methyl groups.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation9899HighModerate
N-Acylation8598MediumHigh
Aryne Annulation6895LowLow
Pd-Catalyzed6397MediumLow

The cyclocondensation route is optimal for industrial-scale production due to high yields and minimal purification. Conversely, Pd-catalyzed methods are better suited for research-scale diversification .

Q & A

Q. What are the standard synthetic routes for 2-Acetyl-5-methyl-1H-indazol-3(2H)-one, and how can purity be optimized?

The synthesis typically involves cyclization reactions of substituted hydrazine derivatives with ketones or aldehydes under acidic or catalytic conditions. For example:

  • Method A : Refluxing precursors in acetic acid with sodium acetate to facilitate cyclization, followed by recrystallization from dimethylformamide (DMF)/acetic acid mixtures for purification .
  • Method B : Microwave-assisted synthesis to reduce reaction time and improve yield, as demonstrated in analogous indazole derivatives .

Q. Purity Optimization :

  • Use column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures).
  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Validate purity using HPLC (≥95% purity threshold) and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituents (e.g., acetyl group at δ ~2.5 ppm for CH₃; indazole ring protons at δ 7.0–8.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra .
  • X-ray Diffraction (XRD) :
    • Single-crystal XRD confirms molecular geometry and hydrogen-bonding patterns. Use SHELXL for refinement, addressing disorder with TWIN/BASF commands .
    • ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility :
    • Highly soluble in DMSO and DMF; sparingly soluble in water (<0.1 mg/mL at 25°C).
    • Use sonication for aqueous suspensions .
  • Stability :
    • Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation.
    • Monitor degradation via LC-MS over 72 hours (≤5% degradation acceptable) .

Advanced Research Questions

Q. How does the acetyl group influence bioactivity in enzyme inhibition assays?

The acetyl group enhances binding affinity to hydrophobic enzyme pockets. For example:

  • Competitive Inhibition : In Dengue virus NS2B/NS3 protease assays, acetylated indazoles show IC₅₀ values ~3.75 µM, compared to >10 µM for non-acetylated analogs. Molecular docking (MOE software) reveals hydrogen bonding between the acetyl carbonyl and catalytic Ser135 residue .

Q. Structure-Activity Relationship (SAR) Insights :

ModificationIC₅₀ (µM)Binding Energy (kcal/mol)
Acetylated derivative3.75–8.2
Methyl derivative12.4–5.9

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

  • Disorder in Crystal Lattices :
    • Common in flexible acetyl/methyl groups. Apply "ISOR" and "DELU" restraints in SHELXL to refine anisotropic displacement parameters .
  • Twinned Crystals :
    • Use the Hooft parameter (Rint > 0.05) to detect twinning. Refine with TWIN/BASF commands .

Q. Validation Metrics :

  • PLATON checks for missed symmetry and voids .
  • CIF Validation ensures compliance with IUCr standards .

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Root-Cause Analysis :
    • Compare assay conditions (e.g., pH, temperature, enzyme batches) .
    • Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀).
  • Statistical Approaches :
    • Apply Grubbs’ test to identify outliers in replicate experiments.
    • Use ANOVA to assess inter-laboratory variability .

Q. Case Study :

StudyIC₅₀ (µM)Assay pHTemperature (°C)
A3.757.425
B8.206.837

Q. What computational strategies predict interaction modes with biological targets?

  • Molecular Docking :
    • Use MOE or AutoDock Vina with AMBER force fields. Optimize ligand protonation states at physiological pH .
  • MD Simulations :
    • Run 100-ns trajectories (GROMACS) to assess binding stability. Calculate RMSD (<2.0 Å acceptable) .

Q. Key Output :

  • Binding Pose : Acetyl group forms π-π stacking with Phe130 in NS3 protease .

Q. How are hydrogen-bonding patterns analyzed in crystal structures to inform drug design?

  • Graph Set Analysis :
    • Classify motifs (e.g., R₂²(8) rings) using PLATON or Mercury .
  • Thermal Ellipsoids :
    • High displacement parameters (>0.5 Ų) indicate dynamic hydrogen bonds, suggesting weaker interactions .

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